Kushenol I
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kushenol I is primarily extracted from the roots of Sophora flavescens. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction is followed by purification steps, which may include column chromatography and recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Sophora flavescens roots. The process is similar to laboratory extraction but on a larger scale, ensuring the use of high-purity solvents and optimized conditions to maximize yield . The purified compound is then subjected to quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Kushenol I undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of quinones, while reduction may yield dihydro derivatives .
Scientific Research Applications
Kushenol I has a wide range of scientific research applications, including:
Mechanism of Action
Kushenol I exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it inhibits the activity of sodium-dependent glucose cotransporter 2 (SGLT2), which plays a role in glucose homeostasis . The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Kushenol I is similar to other prenylated flavonoids such as:
- Kushenol A
- Kushenol F
- Sophoraflavanone G
- Kurarinone
These compounds share structural similarities but differ in their specific functional groups and biological activities . For example, Kushenol A lacks the hydroxyl group at position 4’, which affects its estrogenic activity compared to this compound . Kurarinone and Sophoraflavanone G have been reported to exhibit anti-tumor and immune-protective effects .
This compound stands out due to its unique combination of biological activities, making it a valuable compound for further research and potential therapeutic applications.
Biological Activity
Kushenol I is a flavonoid compound derived from the traditional Chinese medicinal plant Sophora flavescens. This compound has garnered attention for its potential therapeutic properties, particularly in oncology and inflammation. This article reviews the biological activities of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes multiple hydroxyl groups and a prenyl group that contribute to its biological activity. The molecular formula is C₁₅H₁₄O₅, and it belongs to a class of compounds known as flavonoids, which are known for their antioxidant and anti-inflammatory properties.
This compound exhibits several biological activities through various mechanisms:
- Antioxidant Activity : Flavonoids like this compound are known for their ability to scavenge free radicals, thereby reducing oxidative stress within cells. This activity is crucial for preventing cellular damage that can lead to cancer progression.
- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cells. For instance, studies have shown that it affects key signaling pathways involved in cell growth and survival, particularly the PI3K/AKT/mTOR pathway.
- Induction of Apoptosis : this compound has been found to induce apoptosis in various cancer cell lines. It promotes the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to programmed cell death.
Efficacy in Cancer Research
Recent studies have highlighted the efficacy of this compound in various cancer models:
Case Studies
- Breast Cancer : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound led to a significant decrease in cell proliferation and induction of apoptosis through modulation of the PI3K/AKT/mTOR signaling pathway. The results indicated that this compound could serve as a potential therapeutic agent for breast cancer treatment.
- Lung Cancer : Another study demonstrated that this compound inhibited cell growth in non-small cell lung cancer (NSCLC) by affecting cAMP levels and inhibiting phosphodiesterase activity, which is linked to tumor metastasis and proliferation.
- Inflammatory Response : Research has also suggested that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases alongside its anticancer effects.
Properties
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDJCCCNZWOBS-SGOPFIAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243958 | |
Record name | Kushenol I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99119-69-4 | |
Record name | Kushenol I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.